Predicted Lipophilicity (logP) Advantage Over the Unsubstituted Phenoxymethyl Analog
The target compound is predicted to have a significantly higher logP than the unsubstituted analog 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine, which has a measured logP of 0.41 . Using fragment-based estimation, the addition of para-bromine (+0.86) and ortho-fluorine (+0.14) to the phenyl ring yields a predicted logP of approximately 1.4 for the target compound. This increase of ~1.0 log unit is expected to enhance membrane permeability and oral absorption potential.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | ~1.4 (predicted) |
| Comparator Or Baseline | 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine: logP 0.41 (measured) |
| Quantified Difference | ~1.0 log unit increase |
| Conditions | Predicted via fragment-based method using standard substituent contribution constants. |
Why This Matters
The higher predicted logP implies superior passive membrane permeability, which is a critical factor for hit-to-lead progression in drug discovery.
